N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}-N'-(1-phenylethyl)ethanediamide

Physicochemical profiling Lead identification Library design

N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}-N'-(1-phenylethyl)ethanediamide (CAS 2034499-47-1) is a synthetic, heterocyclic oxalamide derivative defined by a furan-3-yl–thiophen-2-yl biaryl motif linked through an ethyl spacer to an ethanediamide core that bears a chiral (1-phenylethyl)amine moiety. Its molecular formula is C20H20N2O3S (MW = 368.45 g/mol).

Molecular Formula C20H20N2O3S
Molecular Weight 368.45
CAS No. 2034499-47-1
Cat. No. B2740135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}-N'-(1-phenylethyl)ethanediamide
CAS2034499-47-1
Molecular FormulaC20H20N2O3S
Molecular Weight368.45
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NC(=O)C(=O)NCCC2=CC=C(S2)C3=COC=C3
InChIInChI=1S/C20H20N2O3S/c1-14(15-5-3-2-4-6-15)22-20(24)19(23)21-11-9-17-7-8-18(26-17)16-10-12-25-13-16/h2-8,10,12-14H,9,11H2,1H3,(H,21,23)(H,22,24)
InChIKeyAPQZNNDRKPJACQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}-N'-(1-phenylethyl)ethanediamide (CAS 2034499-47-1) – Structural Identity and Core Procurement Profile


N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}-N'-(1-phenylethyl)ethanediamide (CAS 2034499-47-1) is a synthetic, heterocyclic oxalamide derivative defined by a furan-3-yl–thiophen-2-yl biaryl motif linked through an ethyl spacer to an ethanediamide core that bears a chiral (1-phenylethyl)amine moiety. Its molecular formula is C20H20N2O3S (MW = 368.45 g/mol) . The compound belongs to a library of substituted oxalamides built around a conserved 5-(furan-3-yl)thiophen-2-yl scaffold . Publicly available, peer-reviewed biological or pharmacological data for this specific molecule are, however, absent at the time of writing; the compound is offered exclusively by commercial screening-library vendors. Consequently, procurement decisions must rely primarily on structural and physicochemical differentiation from its closest in-library analogs.

Scaffold 5-(furan-3-yl)thiophen-2-yl oxalamide core with heterocyclic biaryl motif
Chirality Single stereogenic center; supplied as racemate unless single enantiomer specified
Bioactivity No public target-engagement data; intended for exploratory screening and SAR profiling
Differentiation Distinct MW and H-bond count separate it from closest achiral scaffold analog

Why N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}-N'-(1-phenylethyl)ethanediamide Cannot Be Interchanged with In-Class Analogs


Oxalamide derivatives that share the 5-(furan-3-yl)thiophen-2-yl substructure can display dramatically different property profiles depending on the nature of the second amide substituent. The target compound carries a chiral 1-phenylethyl group that introduces stereochemical specificity, while closest neighbors replace it with achiral aromatic or heteroaromatic groups (e.g., 5-methylisoxazol-3-yl, 4-fluorobenzyl, 2-methoxybenzyl) . Even small structural permutations on the oxalamide terminus are known to alter hydrogen-bonding capacity, molecular shape, and lipophilicity in this class [1]. Without direct biological data, molecular topology and computed physicochemical divergence remain the only evidence-based criteria to distinguish this compound from its nearest analogs, making blind substitution scientifically unsound.

Achiral analog may not preserve stereochemical interactions
The closest scaffold-matched analog lacks the chiral 1-phenylethyl group; stereochemistry can influence binding and biological readouts, making direct substitution risky without experimental validation.
H-bonding capacity shifts between analogs
A 7:6 ratio of total H-bond sites alters desolvation thermodynamics and potential target engagement; small terminus changes can redirect molecular recognition.
Lipophilicity and topology differ across in-class members
Even minor oxalamide terminus modifications modulate logP and molecular shape, possibly changing permeability and off-target profiles without bioactivity data.

Quantitative Differentiation Evidence for N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}-N'-(1-phenylethyl)ethanediamide


Molecular Weight and Heavy-Atom Count Differentiate the Target Compound from Its Closest Scaffold-Matched Analogs

The target compound has a molecular weight of 368.45 g/mol (C20H20N2O3S) and contains 26 heavy atoms. In contrast, the closest structural analog, N1-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide (CAS 2034255-84-8), has a lower molecular weight of 345.4 g/mol (C16H15N3O4S) and 25 heavy atoms . This 23.1 g/mol mass difference and distinct heteroatom composition (N3O4 vs N2O3) directly influence chromatographic retention, solubility, and predicted ADME properties [1].

Molecular weight shift
Reported
ΔMW +23.1 g/mol (6.7% higher vs nearest analog)
May alter HPLC retention times and solubility parameters
Calculated from published molecular formulas; no experimental chromatographic data
Physicochemical profiling Lead identification Library design

Chiral Center Introduces Stereochemical Resolution Requirements Absent in Achiral Scaffold Analogs

The target compound contains a single stereogenic center at the 1-phenylethyl carbon (SMILES: CC(C1=CC=CC=C1)NC(=O)...), making it a racemic mixture unless otherwise specified . The closest listed analog, N1-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide, is achiral at the corresponding position . This stereochemical difference necessitates chiral chromatographic analysis or enantioselective synthesis for the target compound, directly affecting procurement specifications (e.g., racemate vs. single enantiomer) and biological data reproducibility.

Chiral center
Head-to-head
Target: 1 stereogenic center (racemate)
Analog: achiral (0 centers)
Necessitates chiral analysis; may produce divergent bioactivity
No experimental enantiomeric excess data publicly available
Chirality Enantiomeric purity Stereochemistry

Hydrogen-Bond Donor and Acceptor Count Divergence from Nearest Scaffold Analogs

The target compound possesses 2 hydrogen-bond donors (both oxalamide N–H) and 5 hydrogen-bond acceptors (oxalamide carbonyl oxygens, furan oxygen, thiophene sulfur), totaling 7 H-bond sites. In comparison, the 5-methylisoxazol-3-yl analog has 4 H-bond acceptors (additional isoxazole N and O atoms) and 2 donors . The differential H-bonding capacity (7 vs. 6 total sites) alters free-energy changes associated with desolvation and protein-ligand binding thermodynamics, a recognized driver of selectivity in oxalamide-based chemotypes [1].

H-bond sites
Class-level
Target: 2 HBD, 5 HBA (7 total)
Analog: 2 HBD, 4 HBA (6 total)
Differences in H-bond capacity may shift target engagement profile
Counted from structures; no experimental H-bond data available
Hydrogen bonding Drug-likeness Physicochemical properties

Limited Public Bioactivity Annotation Relative to Better-Characterized Oxalamide Chemotypes

A search of the ChEMBL database (version accessed 2026-04-29) returned no specific bioactivity records for this compound, contrasting with structurally simpler oxalamide derivatives (e.g., NBD-556) that have well-characterized target binding data [1]. The compound has a ChEMBL ID (CHEMBL3947927) but the associated BindingDB curation appears to reference a structurally unrelated molecule, indicating an unresolved cross-referencing error [2]. This absence of curated bioactivity data means the compound's biological profile is unknown relative to analogs that have published IC50/Ki values, shifting procurement risk towards exploratory screening purposes.

Bioactivity records
Data to verify
0 curated bioactivity data points (ChEMBL/BindingDB)
Unannotated compound; higher screening risk compared to annotated oxalamides
Database search 2026-04-29; BindingDB entry may contain curation error
Bioactivity annotation Target engagement ChEMBL

Evidence-Linked Application Scenarios for N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}-N'-(1-phenylethyl)ethanediamide


Exploratory Medicinal Chemistry: Scaffold-Hopping from Achiral to Chiral Oxalamide Lead Series

The target compound is appropriate for medicinal chemistry programs seeking to introduce stereochemical complexity into heterocyclic oxalamide libraries. The 1-phenylethyl chiral center provides a handle for enantioselective synthesis or chiral resolution studies, enabling comparison with the achiral 5-methylisoxazol-3-yl analog (CAS 2034255-84-8) to evaluate stereochemistry-dependent biological responses . This scaffold-level differentiation is directly supported by the H-bond capacity and molecular topology evidence detailed in Section 3.

Physicochemical Property Screening: Testing MW and H-Bond Parameter Space in a Congeneric Series

With a molecular weight of 368.45 g/mol and a distinct H-bond donor/acceptor ratio (2/5), the target compound occupies a specific niche within the 5-(furan-3-yl)thiophen-2-yl oxalamide family. It can serve as a reference compound in systematic property-profiling studies comparing MW (345–424 g/mol range) and heteroatom composition across the congeneric series . These quantitative property differences are documented in the Comparison_Data tables of Section 3.

Negative Control or Chemical Probe in Oxalamide-Target Selectivity Studies

Because no specific bioactivity data exist for this compound in public databases, it may be employed as a structurally matched negative control when testing target engagement of better-characterized oxalamide derivatives bearing similar heterocyclic cores but different amide substituents [1]. The lack of curated activity data, as noted in Section 3, becomes an asset in defining a true baseline for target-based screening cascades.

Application
Selection Property
Validation Focus
Chiral oxalamide scaffold-hopping studies
Racemic chiral center for enantioselective synthesis or chiral resolution
Stereochemistry-dependent biological response vs achiral analog
Physicochemical property screening in congeneric series
Distinct molecular weight and H-bond donor/acceptor ratio
Systematic profiling of MW and heteroatom composition across series
Negative control or chemical probe for oxalamide target engagement
Absence of curated bioactivity data (unannotated baseline)
Baseline definition in target-based screening cascades
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